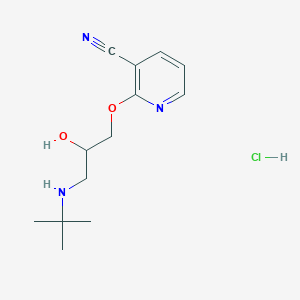
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Tert butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a cyanopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative and introduce the tert-butylamino and hydroxypropoxy groups through a series of chemical reactions. These reactions often require specific reagents and conditions, such as the use of bases, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride include:
- 2-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-methoxyphenyl(phenyl)methanone hydrochloride
- 4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and potential applications that may not be shared by its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.
Eigenschaften
Molekularformel |
C13H20ClN3O2 |
|---|---|
Molekulargewicht |
285.77 g/mol |
IUPAC-Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12;/h4-6,11,16-17H,8-9H2,1-3H3;1H |
InChI-Schlüssel |
SJZYQECVPLNLPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O.Cl |
Synonyme |
(S)-2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine 2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine MK 761 MK 761, (R)-isomer MK 761, monohydrochloride MK 761, monohydrochloride, (R)-isomer MK 761, monohydrochloride, (S)-isomer MK-761 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













